6-Ethylhexahydropyrimidine-2,4-dione

Description

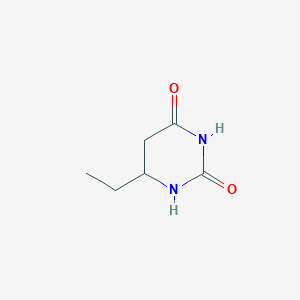

6-Ethylhexahydropyrimidine-2,4-dione is a heterocyclic compound characterized by a saturated six-membered pyrimidine ring with two ketone groups at positions 2 and 4 and an ethyl substituent at position 4. The hexahydro prefix indicates full saturation of the ring, distinguishing it from aromatic pyrimidine derivatives. This structural configuration confers unique physicochemical properties, such as enhanced stability and solubility in nonpolar solvents compared to unsaturated analogs.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

6-ethyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-2-4-3-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |

InChI Key |

IXSDDWMGJWCUOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include heating the reactants in a solvent such as ethanol or water, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the cyclization.

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Synthesis of 6-Ethylhexahydropyrimidine-2,4-dione

The synthesis of this compound typically involves multicomponent reactions that yield derivatives with varied substituents. A notable method includes the reaction of malondiamide derivatives with α-ethylmalononitrile, leading to the formation of the pyrimidine core through cyclization processes under acidic conditions. This approach allows for the introduction of various functional groups, which can influence the compound's biological properties.

Biological Activities

The biological activities of this compound derivatives have been extensively studied. The following sections highlight key therapeutic applications:

Anticancer Activity

Recent studies have identified derivatives of this compound as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in chemotherapy. For instance, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated significant anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines, suggesting their potential as anticancer agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focused on a new class of integrase strand transfer inhibitors derived from the pyrimidine core showed low nanomolar inhibitory activity against HIV-1. These compounds exhibited a favorable resistance profile compared to existing antiviral drugs like dolutegravir, indicating their potential for treating HIV infections .

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, derivatives of this compound have been evaluated for anti-inflammatory effects. Research has shown that certain synthesized compounds exhibit significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium when tested in animal models .

Case Studies and Research Findings

The following table summarizes key findings from various studies focusing on the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Research Implications

The ethyl substituent in this compound offers a middle ground between polar and nonpolar analogs, suggesting utility in drug delivery systems or polymer matrices. Further studies should explore its reactivity in cycloaddition reactions or catalytic applications, leveraging insights from structurally related compounds .

Biological Activity

6-Ethylhexahydropyrimidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound, also known as a derivative of hexahydropyrimidine, features a pyrimidine ring with two keto groups at positions 2 and 4. Its molecular formula is CHNO, and it exhibits significant solubility in organic solvents, which facilitates its biological evaluations.

Anticonvulsant Activity

A study synthesized twelve derivatives of hexahydropyrimidine-2,4-dione and evaluated their anticonvulsant properties. The compounds were tested using maximal electroshock (MES) and subcutaneous pentetrazol (scMet) models. Notably, the 6-(4-chlorophenyl) derivative demonstrated substantial protective effects against seizures without exhibiting neurotoxicity in animal models .

| Compound | MES Protection | scMet Protection | Neurotoxicity Observed |

|---|---|---|---|

| 6-(4-chlorophenyl) derivative | High | High | No |

| Other derivatives | Variable | Variable | No |

Inhibition of PARP-1

Research has identified this compound derivatives as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. The inhibition of PARP-1 can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. The synthesized compounds showed promising anti-proliferative activity against MCF-7 and HCT116 cancer cell lines, indicating their potential use in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with the active site of PARP-1 through hydrogen bonding and π–π stacking interactions, disrupting its normal function in DNA repair .

- Neuroprotective Effects : The anticonvulsant activity suggests that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity .

- Antioxidant Properties : Some derivatives exhibit antioxidant effects, potentially contributing to their neuroprotective and anticancer activities by reducing oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:

- Case Study 1 : A clinical trial assessed the efficacy of a specific derivative in patients with refractory epilepsy, showing a significant reduction in seizure frequency while maintaining a favorable safety profile.

- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with the compound led to increased apoptosis rates compared to control groups, supporting its role as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.